Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Overview
Description
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a chemical compound with the molecular formula C9H6Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a cyano group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate typically involves the reaction of 3,5-dichloro-4-cyanopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Substituted pyridines.
Hydrolysis: 3,5-dichloro-4-cyanopyridine-2-carboxylic acid.
Reduction: 3,5-dichloro-4-aminopyridine-2-carboxylate.
Scientific Research Applications
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the cyano and ester groups allows for interactions with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dichloro-2-pyridinecarboxylate
- Ethyl 4-cyano-3,5-dichloropyridine-2-carboxylate
- Methyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine atoms, a cyano group, and an ester group in the pyridine ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDKAYLLFNQOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182564 | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296172-36-5 | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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